2-Nitroaminoimidazoline

概要

説明

It is a white to almost white crystalline solid with a melting point of 222°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Nitroamino-2-imidazoline can be synthesized through the cyclization of nitroguanidine with ethylenediamine. The reaction involves the addition of nitroguanidine and a base to a reaction vessel, followed by the addition of ethylenediamine and 30% industrial hydrochloric acid at 0°C. The mixture is then slowly heated to 60°C and reacted for 0.5 hours. The resulting product is crystallized, filtered, and dried to obtain 2-Nitroamino-2-imidazoline .

Industrial Production Methods: The industrial production of 2-Nitroamino-2-imidazoline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to meet industrial standards .

化学反応の分析

反応の種類: 2-ニトロアミノ-2-イミダゾリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応によって、ニトロ基をアミノ基に変換することができます。

置換: イミダゾリン環は、さまざまな試薬との置換反応を起こすことができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元により、2-アミノ-2-イミダゾリンが生成されます .

4. 科学研究への応用

2-ニトロアミノ-2-イミダゾリンは、科学研究において幅広い用途を持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。

医学: 特に体内の特定の受容体を標的とする薬剤開発におけるその使用を探求するために、研究が進められています。

科学的研究の応用

2-Nitroamino-2-imidazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.

Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.

作用機序

2-ニトロアミノ-2-イミダゾリンの作用機序は、特定の分子標的との相互作用に関係しています。たとえば、ニコチン性アセチルコリン受容体に水橋を形成し、神経伝達に影響を与えることができます。この相互作用は、さまざまな生物学的経路を調節し、治療応用のための候補となります .

類似の化合物:

イミダクロプリド: イミダゾリン構造と類似したネオニコチノイド系殺虫剤。

2-アミノ-2-イミダゾリン: 2-ニトロアミノ-2-イミダゾリンの還元形。

2-(ニトロイミノ)イミダゾリジン: 構造は似ていますが、官能基が異なる別の化合物。

独自性: 2-ニトロアミノ-2-イミダゾリンは、独特のニトロ基とイミダゾリン官能基により、独特の化学的および生物学的特性を有しているため、ユニークです。ニコチン性アセチルコリン受容体と相互作用する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Imidacloprid: A neonicotinoid insecticide with a similar imidazoline structure.

2-Amino-2-imidazoline: A reduced form of 2-Nitroamino-2-imidazoline.

2-(Nitroimino)imidazolidine: Another compound with a similar structure but different functional groups.

Uniqueness: 2-Nitroamino-2-imidazoline is unique due to its specific nitro and imidazoline functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds .

生物活性

2-Nitroaminoimidazoline (C3H6N4O2) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data tables and relevant case studies.

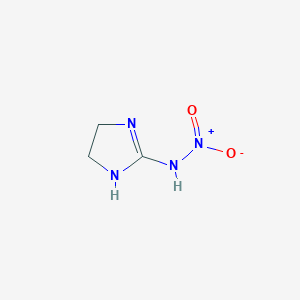

This compound is characterized by the presence of a nitro group and an amino group attached to an imidazoline ring. Its chemical structure can be represented as follows:

his configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, demonstrating a minimum inhibitory concentration (MIC) that suggests potent antibacterial properties.

| Pathogen | MIC (μM) |

|---|---|

| Escherichia coli | 5.0 |

| Staphylococcus aureus | 3.0 |

| Candida albicans | 7.5 |

The presence of the nitro group is crucial for its antimicrobial efficacy, as it enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

Antitumor Activity

This compound has also been investigated for its antitumor potential. A study involving derivatives synthesized from camptothecin (CPT) revealed that introducing this compound significantly increased cytotoxicity against insect cell lines, indicating potential applications in cancer therapy.

Case Study: Camptothecin Derivatives

In a comparative analysis, derivatives containing this compound showed enhanced bioactivity:

| Compound | EC50 (μM) at 48h | EC50 (μM) at 72h |

|---|---|---|

| CPT | 10.0 | 5.0 |

| Compound A | 5.19 | 0.29 |

| Compound B | 5.36 | 9.43 |

These results demonstrate that the introduction of the nitro group not only improved contact toxicity but also enhanced the inhibition of topoisomerase I activity, which is critical for DNA replication in cancer cells .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that compounds with a nitro group can modulate inflammatory pathways effectively.

The mechanism involves the reduction of the nitro group to produce nitric oxide (), which plays a role in vasodilation and modulation of inflammatory responses:

- Inhibition of iNOS : Reduces nitric oxide production.

- Blocking COX-2 : Decreases prostaglandin synthesis.

- Regulation of NF-kB : Modulates transcription factors involved in inflammation.

Summary of Biological Activities

The diverse biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi |

| Antitumor | Enhanced cytotoxicity in cancer cell lines |

| Anti-inflammatory | Inhibits key inflammatory pathways |

特性

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWNSRUEJSEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328417 | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-96-3 | |

| Record name | 4,5-Dihydro-N-nitro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Nitroaminoimidazoline in the synthesis of Imidacloprid?

A1: this compound serves as a crucial starting material in the synthesis of Imidacloprid, a widely used neonicotinoid insecticide. [, ] A key step in this process involves the condensation reaction of this compound with 2-chloro-5-chloromethylpyridine in the presence of NaOH. [] Efficient separation and recovery of unreacted this compound from the reaction mixture are vital for cost-effectiveness and sustainability. A recent study proposes a novel separation and recovery process utilizing an undisclosed extractant, significantly enhancing the recovery rate of this compound and enabling its direct reuse in subsequent reactions. [] This advancement leads to a shortened production cycle, improved Imidacloprid purity, and reduced waste generation. []

Q2: Can you elaborate on the application of this compound in designing novel bioactive compounds?

A2: Beyond its role in Imidacloprid synthesis, this compound serves as a valuable building block for creating new compounds with potential applications in agriculture. Researchers have leveraged the bioactivity of this compound by incorporating it into novel substituted phenyl oxazole derivatives. [] This strategy aims to discover new lead compounds with improved antifungal activity against plant pathogens. []

Q3: How does the structure of this compound-containing compounds influence their antifungal activity?

A3: Preliminary bioassays of synthesized phenyl oxazole derivatives incorporating this compound revealed valuable insights into structure-activity relationships. [] The type and position of substituents on the benzene ring significantly influenced the antifungal activity. [] Specifically, halogen substituents were found to be beneficial for enhancing activity. [] Furthermore, compounds with ortho-substituents on the benzene ring displayed greater potency compared to those with meta or para-substituents. [] These findings highlight the importance of structural modifications in optimizing the biological activity of this compound-based compounds for potential agricultural applications.

Q4: Are there any studies exploring the solid-liquid equilibrium data of this compound in organic solvent systems?

A4: Yes, recent research has investigated the solid-liquid equilibrium behavior of this compound in binary and ternary organic systems relevant to Imidacloprid production. [] This study utilized Differential Scanning Calorimetry (DSC) to determine the solid-liquid equilibrium data for systems comprising Imidacloprid, this compound, and N-Methyl-2-pyrrolidone (NMP). [] Understanding the solubility and phase behavior of this compound in these systems is crucial for optimizing the synthesis, purification, and formulation of Imidacloprid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。